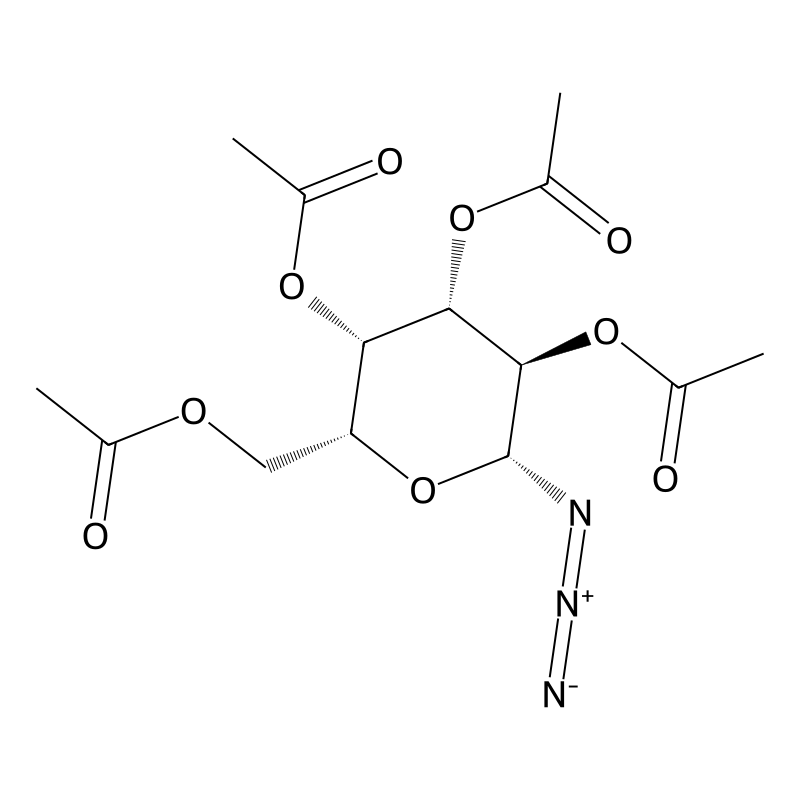

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate

Content Navigation

Carbohydrate chemists often face hydrolytic degradation and cold-chain logistics when using moisture-sensitive glycosyl halides. 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate offers a stable, peracetylated azide that withstands ambient moisture, enabling bulk storage and scalable click reactions.

- Superior stability vs. acetobromogalactose eliminates lot-to-lot variation.

- Peracetyl groups ensure full solubility in DCM/THF for bioconjugation to hydrophobic scaffolds.

- Essential β-galacto stereochemistry for high-affinity Galectin-3 binding.

Ambient shipping eliminates cold-chain costs.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate is a highly stable, peracetylated glycosyl azide utilized as a core building block in carbohydrate chemistry and bioconjugation. Featuring a beta-linked azide at the anomeric center and four acetate protecting groups, it serves as a robust precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the synthesis of glycosylamines. Unlike traditional moisture-sensitive glycosyl donors, this compound offers extended shelf stability and broad solubility in organic solvents, making it a highly processable intermediate for synthesizing galectin inhibitors, glycopeptides, and complex glycoconjugates in both pharmaceutical and materials science workflows[1].

Research Fit

Substituting this compound with generic alternatives alters synthetic workflows and biological targeting. Replacing it with unprotected galactosyl azide restricts click chemistry to aqueous environments, precipitating hydrophobic alkyne partners and drastically lowering conjugation yields [1]. Using traditional glycosyl halides (such as acetobromogalactose) introduces severe moisture sensitivity, requiring cold-chain logistics and immediate use to prevent hydrolytic degradation. Furthermore, substituting with the closely related glucose epimer (tetra-O-acetyl-beta-D-glucopyranosyl azide) fundamentally alters the C4 stereocenter, completely abolishing post-deprotection binding affinity to galactose-specific receptors such as Galectin-3, rendering the final synthesized conjugates biologically inert [2].

Substitution Risk

Stability vs. Glycosyl Halides

The anomeric azide provides extended stability compared to traditional halide donors. While acetobromo-alpha-D-galactose rapidly undergoes hydrolysis upon exposure to ambient moisture and requires strict -20°C anhydrous storage, 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate remains stable under standard refrigeration (0-8°C) and resists hydrolytic degradation in ambient air. This stability profile eliminates the need for glovebox handling and specialized cold-chain shipping, ensuring reproducible reactivity even after extended shelf storage [1].

| Evidence Dimension | Hydrolytic stability and storage requirements |

| Target Compound Data | Stable at 0-8°C, resistant to ambient moisture |

| Comparator Or Baseline | Acetobromo-alpha-D-galactose (rapid hydrolysis, requires -20°C anhydrous storage) |

| Quantified Difference | Elimination of strict anhydrous handling and sub-zero storage requirements |

| Conditions | Ambient atmospheric exposure vs. standard laboratory storage |

Procurement can safely stock this intermediate in bulk without the rapid degradation and lot-to-lot variability associated with glycosyl halides.

Solvent Compatibility in CuAAC

The four acetate protecting groups alter the solubility profile of the azide, enabling click chemistry with lipophilic partners. Unprotected 1-azido-1-deoxy-beta-D-galactopyranoside is highly polar and necessitates aqueous or highly polar solvent mixtures for CuAAC, which often causes hydrophobic alkynes to precipitate. In contrast, the tetraacetate derivative is highly soluble in standard organic solvents (DCM, THF, DMF), allowing for homogeneous reactions with complex, hydrophobic alkyne scaffolds with conjugation yields frequently exceeding 90% before subsequent deacetylation [1].

| Evidence Dimension | Solvent compatibility and conjugation yield with hydrophobic alkynes |

| Target Compound Data | Soluble in DCM/THF/DMF; enables >90% CuAAC yields with lipophilic partners |

| Comparator Or Baseline | Unprotected galactosyl azide (requires aqueous media; causes lipophile precipitation) |

| Quantified Difference | Enables homogeneous organic-phase click reactions, preventing reactant precipitation |

| Conditions | CuAAC (click chemistry) with hydrophobic alkyne partners |

Selecting the peracetylated azide allows chemists to successfully conjugate highly lipophilic molecules that would otherwise fail to react in the aqueous conditions required by unprotected sugars.

Galectin-3 Binding vs. Glucose Epimer

The stereochemistry at the C4 position dictates downstream biological applications targeting galactose-binding proteins. When synthesizing glycoconjugates for Galectin-3 inhibition, derivatives synthesized from 1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate (after deprotection) successfully bind the carbohydrate recognition domain with typical dissociation constants (Kd) in the low micromolar range. Conversely, substituting the starting material with the C4 epimer, 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide, results in final compounds that exhibit no measurable affinity for Galectin-3. The axial C4 hydroxyl generated from the galactose core is a non-negotiable structural requirement for this binding event [1].

| Evidence Dimension | Post-deprotection Galectin-3 binding affinity |

| Target Compound Data | Galactose-derived conjugates (Kd in low µM range) |

| Comparator Or Baseline | Glucose-derived conjugates (No measurable binding affinity) |

| Quantified Difference | Complete retention vs. total loss of receptor recognition |

| Conditions | Galectin-3 carbohydrate recognition domain binding assays |

Buyers developing targeted glycodrugs or diagnostic probes must procure the exact galactose epimer, as glucose-based analogs will be completely biologically inactive.

Lipophilic Glycoconjugate Synthesis via CuAAC

Because the tetraacetate protecting groups confer high solubility in solvents like DCM and THF, this compound is a practical precursor for clicking galactose moieties onto highly hydrophobic scaffolds, such as lipid tails or lipophilic fluorescent dyes, which would precipitate in the aqueous conditions required by unprotected azido sugars [1].

Galectin-Targeted Therapeutics

The strict requirement for the C4 axial hydroxyl in galectin recognition makes this specific epimer indispensable for synthesizing Galectin-3 inhibitors and targeted drug delivery vehicles. Starting with this stable building block ensures that the final deprotected conjugates will possess the necessary stereochemistry for high-affinity receptor binding[2].

Glycosylamine and Triazole Production

Due to its extended shelf stability and resistance to ambient moisture compared to traditional acetobromogalactose, this compound is highly suited for bulk procurement and scalable industrial synthesis. It can be reliably stored and subsequently reduced to beta-galactosylamine or reacted in cycloadditions without the lot-to-lot degradation issues of halide donors [3].

Application Fit Matrix

References

- [1] Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.

- [2] Blanchard, H., et al. (2014). Galectin-3 inhibitors: a review. Journal of Medicinal Chemistry, 57(13), 5308-5320.

- [3] El Ashry, E. S. H., et al. (2005). Synthesis and Reactions of Glycosyl Azides. Advances in Carbohydrate Chemistry and Biochemistry, 59, 275-316.

XLogP3

Explore Compound Types